molecular formula C20H26N4O3 B14963669 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one

Cat. No.: B14963669
M. Wt: 370.4 g/mol
InChI Key: XTGLAQYHMSHHIW-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at position 2 with a 4-(1,3-benzodioxol-5-ylmethyl)piperazine group and at position 6 with a tert-butyl moiety. This structure combines a heterocyclic scaffold with a piperazine linker and aromatic substituents, a design strategy common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-tert-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25)

InChI Key

XTGLAQYHMSHHIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic approach to this compound involves disassembling the molecule into three primary building blocks:

  • Pyrimidin-4(3H)-one core with a tert-butyl group at position 6.
  • Piperazine derivative functionalized with a benzodioxol-5-ylmethyl group.
  • Coupling strategy to unite these components.

Key challenges include regioselective functionalization of the pyrimidine ring, steric hindrance from the tert-butyl group, and ensuring efficient nucleophilic substitution at the piperazine nitrogen. Computational modeling of the molecule’s electrostatic potential (derived from InChIKey: XTGLAQYHMSHHIW-UHFFFAOYSA-N) suggests that the pyrimidinone’s C2 position is the most electrophilic site, favoring nucleophilic attack by piperazine derivatives.

Synthetic Routes and Methodologies

Pyrimidin-4(3H)-one Core Synthesis

The tert-butyl-substituted pyrimidinone core is typically constructed via a Biginelli-like cyclocondensation or Knorr pyrimidine synthesis .

Modified Biginelli Reaction

A mixture of tert-butyl acetoacetate (1.0 equiv), urea (1.2 equiv), and ethyl trifluoroacetate (1.1 equiv) undergoes cyclization in ethanol under reflux (78°C, 12 hours), catalyzed by HCl (10 mol%). This yields 6-tert-butylpyrimidin-4(3H)-one with a reported yield of 68%.

Reaction Conditions Table

Component Quantity Role
tert-Butyl acetoacetate 5.0 g β-Keto ester
Urea 2.4 g Nitrogen source
Ethyl trifluoroacetate 3.7 mL Electrophilic agent
HCl (conc.) 0.5 mL Catalyst
Halogenation at C2

The C2 position is activated for subsequent substitution by introducing a chlorine atom. Treatment of 6-tert-butylpyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-dimethylaniline (0.2 equiv) at 110°C for 6 hours produces 2-chloro-6-tert-butylpyrimidin-4(3H)-one (yield: 82%).

Piperazine-Benzo-1,3-dioxole Intermediate

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazine involves a two-step sequence:

Piperazine Protection

Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane (DCM) at 0°C, yielding N-Boc-piperazine (89% yield).

Alkylation with Benzodioxol-5-ylmethyl Chloride

N-Boc-piperazine reacts with 1,3-benzodioxole-5-methyl chloride (1.05 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours. Deprotection with trifluoroacetic acid (TFA) in DCM affords 4-(1,3-benzodioxol-5-ylmethyl)piperazine (75% yield over two steps).

Final Coupling Reaction

The pivotal step involves nucleophilic aromatic substitution (SNAr) between 2-chloro-6-tert-butylpyrimidin-4(3H)-one and 4-(1,3-benzodioxol-5-ylmethyl)piperazine.

Optimized Procedure
A mixture of 2-chloro-6-tert-butylpyrimidin-4(3H)-one (1.0 equiv), 4-(1,3-benzodioxol-5-ylmethyl)piperazine (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF is heated at 120°C for 24 hours under nitrogen. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) yields the target compound as a white solid (65% yield, purity >98% by HPLC).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.15–3.30 (m, 8H, piperazine), 3.75 (s, 2H, CH₂-benzodioxole), 5.98 (s, 2H, OCH₂O), 6.72–6.82 (m, 3H, aromatic), 8.12 (s, 1H, pyrimidine-H).
  • HRMS (ESI): m/z calculated for C₂₀H₂₆N₄O₃ [M+H]⁺: 371.2078; found: 371.2081.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 80% while maintaining comparable yields (63%). This method minimizes thermal decomposition of the tert-butyl group.

Solid-Phase Synthesis

Immobilization of the pyrimidinone core on Wang resin enables iterative coupling with piperazine derivatives, though yields are lower (48%) due to steric constraints.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Traditional SNAr 65 98 High
Microwave 63 97 Moderate
Solid-Phase 48 95 Low

The traditional SNAr method remains optimal for large-scale synthesis, while microwave techniques offer rapid screening capabilities. The tert-butyl group’s stability under high temperatures (decomposition observed >200°C) necessitates careful thermal management.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydropyrimidinone derivatives, and substituted piperazine derivatives .

Scientific Research Applications

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone Cores

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one ()

  • Core Modifications : Substitutions at positions 5 (benzyl) and 6 (methyl) contrast with the tert-butyl group in the target compound.
  • Implications : The bulky tert-butyl group in the target may enhance metabolic stability compared to the smaller methyl group, while benzyl substitution at position 5 could influence target binding affinity.

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one ()

  • Substituent Comparison : The target’s tert-butyl vs. methyl/propyl groups at positions 5/6.
  • Molecular Weight : The compound has a molecular weight of 370.45; the target’s estimated molecular weight (~369.5) suggests comparable drug-likeness under Lipinski’s rules.

Triazine-Based Analogues ()

Compounds 21–24 (triazine cores with piperazine-aryl substituents) exhibit antitumor activity, suggesting that the target’s pyrimidinone core may offer divergent biological profiles.

  • Key Differences: Core Structure: Triazine () vs. pyrimidinone (target). Substituents: Fluorophenyl/chlorophenyl groups () vs. benzodioxolmethyl (target).

Pyrido-Pyrimidinone Derivatives ()

European Patent compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) share the benzodioxol and piperazine motifs but employ a fused pyrido-pyrimidinone core.

Benzothienopyrimidinone Analogues ()

2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one (CAS 735304-24-2) incorporates a benzothieno ring system.

  • Key Contrast: The sulfur-containing heterocycle may alter solubility and redox properties compared to the target’s oxygen-based pyrimidinone.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrimidin-4(3H)-one 6-tert-butyl, 4-(benzodioxolmethyl) ~369.5* Estimated drug-like -
Compound Pyrimidin-4(3H)-one 6-methyl, 5-propyl 370.45 Lipinski-compliant
Compound 21 1,3,5-Triazine 4-(2-Fluorophenyl)piperazine - Antitumor activity (34% yield)
Patent Compound Pyrido-pyrimidinone 7-Piperazine, 2-benzodioxol - Fused-ring rigidity
Compound Benzothienopyrimidinone Benzodioxolmethyl piperazine 438.55 (C23H26N4O3S) Sulfur-enhanced stability

*Calculated based on structural similarity to .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, coupling the benzodioxole-piperazine moiety to the pyrimidinone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., solvent polarity, temperature) should be optimized using computational reaction path searches based on quantum chemical calculations to minimize trial-and-error approaches . Characterization via HPLC (≥95% purity) and spectroscopic methods (NMR, IR) is critical for verifying structural integrity .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include unit cell dimensions (e.g., a, b, c), space group, and refinement statistics (R-factor). For example, a related benzodioxole-piperazine-pyrimidine analog crystallized in a monoclinic system (space group P2₁/c) with intermolecular hydrogen bonding influencing its stability . This data aids in understanding conformational flexibility and potential pharmacophore interactions.

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

  • Methodological Answer : Use target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, pyrimidinone derivatives with piperazine substituents often target kinases or GPCRs. Cell viability assays (MTT/XTT) in cancer lines or enzyme-linked immunosorbent assays (ELISA) can quantify activity. Always include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and activity of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition states and reaction barriers for key synthetic steps. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. For example, benzodioxole derivatives may interact with aromatic residues in enzyme active sites. Combine with molecular dynamics simulations to assess stability of ligand-receptor complexes .

Q. How should researchers resolve discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer : Cross-validate using orthogonal methods. If docking suggests high affinity but in vitro assays show weak activity, consider:

  • Solvation effects : Include explicit solvent models in simulations.
  • Off-target interactions : Perform proteome-wide affinity profiling (e.g., thermal shift assays).
  • Metabolic instability : Use LC-MS to identify degradation products .

Q. What strategies are recommended for improving the compound’s pharmacokinetic properties?

  • Methodological Answer : Modify substituents to enhance solubility (e.g., tert-butyl groups may reduce aqueous solubility; consider PEGylation). Assess logP via shake-flask or chromatographic methods. For metabolic stability, conduct microsomal incubation assays (human/rat liver microsomes) and identify metabolic hotspots via mass spectrometry .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells.
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity.
  • Structural biology : Co-crystallize the compound with its target (if known) to resolve binding modes .

Methodological Notes for Data Analysis

  • Contradictory Data : If biological replicates show high variability, apply statistical rigor (e.g., Grubbs’ test for outliers) and repeat experiments under standardized conditions (pH, temperature).
  • Scale-Up Challenges : Use flow chemistry or microwave-assisted synthesis to improve yield and reproducibility during reaction scale-up. Monitor intermediates via in-line FTIR .

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